2-Amino-5-pyrrolidinobenzoic acid
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Overview
Description
2-Amino-5-pyrrolidinobenzoic Acid (CAS# 159526-21-3) is a useful research chemical . It has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-pyrrolidinobenzoic acid includes a pyrrolidine ring attached to a benzoic acid group . The canonical SMILES representation is C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O .
Chemical Reactions Analysis
Amino acids, including 2-Amino-5-pyrrolidinobenzoic acid, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water .
Physical And Chemical Properties Analysis
2-Amino-5-pyrrolidinobenzoic acid has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 . It is likely soluble in water and insoluble in organic solvents, similar to other amino acids .
Scientific Research Applications
Nutritional Aspects and Carcinogenicity
Dietary factors, including heterocyclic amines (HAs) formed in cooked meats, have been implicated in the incidence of certain cancers, such as mammary gland cancer. The formation of HAs like PhIP and their chronic administration have shown carcinogenic effects in animal models, suggesting potential etiologic roles in human cancers (Snyderwine, 1994).
Chemical Properties and Complex Formation
The chemistry of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine showcases a fascinating variability in their properties and interactions, including complex formation, which might suggest points of interest for further investigation in related compounds (Boča, Jameson, & Linert, 2011).
Analysis in Biological and Food Matrices
The analysis of HAs like PhIP, a compound structurally related to 2-Amino-5-pyrrolidinobenzoic acid, in biological matrices and foodstuffs is crucial for understanding their biological effects and exposures. Techniques such as liquid chromatography coupled with mass spectrometry have been developed for sensitive and selective analysis (Teunissen et al., 2010).
Formation Mechanisms and Fate in Food
The formation and fate of compounds like PhIP in food processing involve complex interactions between amino acids and other components like carbohydrates and lipids. Understanding these mechanisms can help in mitigating the formation of potentially harmful compounds (Zamora & Hidalgo, 2015).
Enzymatic and Metabolic Roles
The role of group II pyridoxal 5'-phosphate-dependent enzymes in catalyzing the synthesis of essential bioactive molecules, and their association with various pathological states, highlights the significance of understanding the enzymatic functions and structures of compounds related to 2-Amino-5-pyrrolidinobenzoic acid (Paiardini et al., 2017).
Future Directions
properties
IUPAC Name |
2-amino-5-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDJWGTVWILAIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-pyrrolidinobenzoic acid |
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